Tanaproget

Progesterone Receptor Binding Nuclear Receptor Pharmacology Competitive Binding Assay

Tanaproget (NSP-989) is a nonsteroidal PR agonist (IC50 1.7 nM) with >20-fold selectivity over AR, GR, and MR—eliminating androgenic/glucocorticoid side effects of steroidal progestins. It delivers 30× greater in vivo ovulation inhibition potency than MPA, enabling lower dosing and wider therapeutic index. Its once-daily PK profile (t½ 12–30 h), solved PR co-crystal structure, and demonstrated efficacy in endometriosis regression make it the definitive tool compound for PR-specific transcriptional studies and next-generation contraceptive R&D. For research use only.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
CAS No. 304853-42-7
Cat. No. B1681920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanaproget
CAS304853-42-7
SynonymsNSP-989, NSP989, NSP 989, Tanaproget
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)C3=CC=C(N3C)C#N)NC(=S)O1)C
InChIInChI=1S/C16H15N3OS/c1-16(2)12-8-10(4-6-13(12)18-15(21)20-16)14-7-5-11(9-17)19(14)3/h4-8H,1-3H3,(H,18,21)
InChIKeyPYVFWTPEBMRKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tanaproget (CAS 304853-42-7): A High-Affinity Nonsteroidal Progesterone Receptor Agonist for Contraception and Endometriosis Research


Tanaproget (NSP-989) is an investigational, orally active, nonsteroidal progesterone receptor (PR) agonist that binds human PR with high affinity (IC50 1.7 nM) [1]. Unlike conventional steroidal progestins, Tanaproget demonstrates a markedly selective binding profile with weak interactions at androgen, glucocorticoid, and mineralocorticoid receptors [2]. It advanced to Phase II clinical development for contraception and has been evaluated in randomized trials for endometriosis [3].

Why Generic Substitution with Other Progesterone Receptor Modulators or Steroidal Progestins Is Not Scientifically Defensible for Tanaproget (CAS 304853-42-7)


Steroidal progestins (e.g., medroxyprogesterone acetate, trimegestone) and other nonsteroidal SPRMs (e.g., asoprisnil, ulipristal acetate) exhibit promiscuous cross-reactivity with androgen, glucocorticoid, and mineralocorticoid receptors due to their steroidal backbone [1]. This off-target binding drives estrogenic/androgenic side effects, CYP450-mediated drug interactions, and variable efficacy in ovulation suppression [2]. Tanaproget's unique nonsteroidal 6-aryl-1,4-dihydrobenzo[d][1,3]oxazine-2-thione scaffold confers high PR selectivity and a distinct pharmacological profile—substituting with a generic steroidal progestin or alternative SPRM would alter receptor selectivity, in vivo potency, and clinical outcomes [3].

Quantitative Evidence Differentiating Tanaproget (CAS 304853-42-7) from Steroidal Progestins and Other SPRMs


PR Binding Affinity: Tanaproget Exhibits Higher Relative Affinity than Reference Steroidal Progestins Across Species

Tanaproget binds to human progesterone receptor with an IC50 of 1.7 nM, representing higher relative binding affinity than the steroidal progestins medroxyprogesterone acetate (MPA) and trimegestone (TMG) [1]. In a mammalian two-hybrid assay measuring PR agonist-induced interaction between steroid receptor coactivator-1 (SRC-1) and PR, Tanaproget exhibited an EC50 of 0.02 nM, comparable in potency to MPA and TMG but with a distinct nonsteroidal binding mode .

Progesterone Receptor Binding Nuclear Receptor Pharmacology Competitive Binding Assay

In Vitro Functional Potency: Comparable EC50 to Steroidal Progestins with Reduced Maximal Efficacy in T47D Cells

In T47D human breast cancer cells, Tanaproget induced alkaline phosphatase activity with an EC50 of 0.1 nM, comparable to the potent steroidal progestins medroxyprogesterone acetate (MPA) and trimegestone (TMG) [1]. However, Tanaproget achieved approximately 60% of the maximal efficacy observed with MPA and TMG in this assay . This partial agonist-like profile in vitro contrasts with its full efficacy in vivo.

Alkaline Phosphatase Induction T47D Breast Cancer Cells Progestational Activity

In Vivo Progestational Potency: 30-Fold Enhanced Ovulation Inhibition Compared to MPA and TMG in Rat Model

In the rat ovulation inhibition assay—a standard preclinical model for contraceptive efficacy—Tanaproget demonstrated full efficacy and an approximately 30-fold increase in progestational potency compared with medroxyprogesterone acetate (MPA) and trimegestone (TMG) [1]. This marked in vivo potency enhancement is not predicted by the in vitro EC50 data alone and underscores the translational relevance of its nonsteroidal scaffold.

Ovulation Inhibition In Vivo Efficacy Contraception

Receptor Selectivity Profile: Minimal Cross-Reactivity with Androgen, Glucocorticoid, and Mineralocorticoid Receptors

Tanaproget exhibits weak interactions with androgen receptor (AR, 0.0486 relative to PR), glucocorticoid receptor (GR, 0.0359), and mineralocorticoid receptor (MR, 0.0293), confirming its highly selective PR agonist profile [1]. In contrast, conventional steroidal progestins such as medroxyprogesterone acetate demonstrate significant binding to AR and GR, contributing to androgenic side effects (acne, hirsutism) and glucocorticoid-related metabolic disturbances [2].

Nuclear Receptor Selectivity Off-Target Binding Steroid Receptor Cross-Reactivity

Human Pharmacokinetics: 12–30 Hour Half-Life Supports Once-Daily Oral Dosing

In a randomized, double-blind, placebo-controlled Phase I study in healthy women, Tanaproget exhibited a terminal elimination half-life ranging from 12 to 30 hours following single oral doses (0.1–15 mg) [1]. Maximum plasma concentration (Cmax) was achieved 2–3 hours post-dose, and oral clearance was approximately 70 L/h [2]. Pharmacokinetics were not significantly altered by a high-fat meal, indicating consistent oral absorption [3].

Pharmacokinetics Oral Bioavailability Half-Life

Clinical Endometriosis Outcomes: Greater Reduction in Dysmenorrhea Versus Placebo

Tanaproget has been evaluated in randomized, placebo-controlled trials for endometriosis. It demonstrated a greater reduction in endometriosis-related dysmenorrhea compared with placebo [1]. Additionally, preclinical in vivo studies showed therapeutic regression of experimental endometriosis [2]. While direct head-to-head data versus active comparators (e.g., dienogest, elagolix) are not available in the public domain, the observed effect size over placebo establishes a baseline of clinical activity.

Endometriosis Dysmenorrhea Randomized Controlled Trial

High-Impact Research and Industrial Application Scenarios for Tanaproget (CAS 304853-42-7) Based on Verified Differentiation Evidence


Preclinical Contraceptive Development Requiring High In Vivo Potency and Favorable Safety Margin

Investigators seeking a PR agonist with robust in vivo ovulation inhibition potency can leverage Tanaproget's 30-fold enhanced potency over MPA/TMG in rat models [1]. This translates to lower effective doses, reduced systemic exposure, and a wider therapeutic index—critical for next-generation oral contraceptives with improved safety profiles. Its once-daily pharmacokinetic profile (t½ 12–30 h) further supports translational contraceptive development [2].

Endometriosis Research Requiring a Nonsteroidal SPRM with Demonstrated Clinical Pain Reduction

Tanaproget has shown statistically significant reduction in dysmenorrhea versus placebo in randomized trials and therapeutic regression of experimental endometriosis in vivo [3]. Researchers investigating non-hormonal or tissue-selective endometriosis therapies may prioritize Tanaproget over steroidal progestins due to its distinct receptor selectivity profile and reduced potential for androgenic/glucocorticoid side effects [4].

Nuclear Receptor Selectivity Studies: Profiling PR-Specific Signaling Pathways

With >20-fold selectivity for PR over AR, GR, and MR, Tanaproget serves as an ideal tool compound for dissecting PR-specific transcriptional programs without confounding activation of other steroid receptors [5]. This selectivity is critical for studies aiming to attribute biological effects specifically to PR agonism rather than off-target steroid receptor crosstalk.

Structural Biology and Rational Drug Design: Crystallography of Nonsteroidal PR Ligands

The three-dimensional crystal structure of the PR ligand-binding domain complexed with Tanaproget has been solved, revealing a unique nonsteroidal binding mode [6]. This structural information enables rational design of next-generation nonsteroidal PR modulators with enhanced selectivity, potency, or tissue-specific activity. Procurement of Tanaproget as a reference standard is essential for co-crystallization and competitive binding studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanaproget

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.